N-(2-cyclobutylethyl)cyclopropanamine N-(2-cyclobutylethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1491802-54-0
VCID: VC3183865
InChI: InChI=1S/C9H17N/c1-2-8(3-1)6-7-10-9-4-5-9/h8-10H,1-7H2
SMILES: C1CC(C1)CCNC2CC2
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

N-(2-cyclobutylethyl)cyclopropanamine

CAS No.: 1491802-54-0

Cat. No.: VC3183865

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyclobutylethyl)cyclopropanamine - 1491802-54-0

Specification

CAS No. 1491802-54-0
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name N-(2-cyclobutylethyl)cyclopropanamine
Standard InChI InChI=1S/C9H17N/c1-2-8(3-1)6-7-10-9-4-5-9/h8-10H,1-7H2
Standard InChI Key OGXOLKFWCBCBNB-UHFFFAOYSA-N
SMILES C1CC(C1)CCNC2CC2
Canonical SMILES C1CC(C1)CCNC2CC2

Introduction

Chemical Structure and Composition

N-(2-cyclobutylethyl)cyclopropanamine belongs to the class of cyclopropanamine derivatives, featuring a cyclopropane ring with an amino group directly attached. The structure contains a secondary amine where the nitrogen atom links a cyclopropyl group and a 2-cyclobutylethyl moiety. This unique structural arrangement combines two distinct cyclic systems connected through an amino bridge.

Molecular Characteristics

The compound can be structurally analyzed as having three key components:

  • A cyclopropane ring with an amino substitution

  • A cyclobutane ring separated from the nitrogen by an ethyl linker

  • A secondary amine (NH) functioning as the connecting point

Based on structural analysis, we can determine the following characteristics:

PropertyValue
Molecular FormulaC9H17N
Molecular WeightApproximately 139.24 g/mol
Structural ClassificationSecondary amine, cycloalkylamine
Functional GroupsSecondary amine, cyclopropyl, cyclobutyl
Chemical CompositionCarbon (77.63%), Hydrogen (12.31%), Nitrogen (10.06%)

The presence of two distinct cycloalkyl groups—cyclopropyl and cyclobutyl—contributes to the compound's unique spatial arrangement and potential reactivity patterns.

Related Compounds

Several structurally similar compounds provide context for understanding this molecule:

  • N-(2-ethyl-2-methylbutyl)cyclopropanamine shares the cyclopropanamine scaffold but with a different substituent on the nitrogen atom .

  • (2-Cyclobutylethyl)amine hydrochloride contains the 2-cyclobutylethyl fragment but lacks the cyclopropyl component .

These structural relationships suggest potential similarities in synthesis approaches and chemical behaviors.

Physical and Chemical Properties

Predicted Physical Properties

Though direct experimental data on N-(2-cyclobutylethyl)cyclopropanamine is limited, properties can be estimated based on similar cyclopropanamine and cyclobutyl derivatives:

PropertyPredicted ValueBasis for Prediction
Physical StateColorless to pale yellow liquidBased on similar cyclopropylamines
Boiling Point180-210°C (at standard pressure)Estimated from similar molecular weight amines
SolubilitySoluble in organic solvents; limited water solubilityCharacteristic of secondary amines with cycloalkyl groups
BasicityModerate base (pKa of conjugate acid ~10)Typical of secondary cycloalkylamines
DensityApproximately 0.8-0.9 g/cm³Based on similar cyclic amine compounds

Chemical Reactivity

As a secondary amine containing strained cycloalkyl rings, N-(2-cyclobutylethyl)cyclopropanamine likely exhibits several characteristic reactions:

  • Nucleophilic behavior at the nitrogen center, enabling reactions with electrophiles

  • Potential for N-alkylation to form tertiary amines

  • Acylation reactions to form amides

  • Formation of salts with acids (particularly hydrochloride salts similar to other amine compounds)

  • Potential for ring-opening reactions under certain conditions due to the strained cyclopropyl ring

The compound's reactivity is significantly influenced by the strain energy associated with the cyclopropane ring, potentially making it more reactive than typical secondary amines.

Synthesis Approaches

Reductive Amination

A viable approach would involve reductive amination between cyclopropylamine and a cyclobutylacetaldehyde:

  • Reaction of cyclopropylamine with cyclobutylacetaldehyde to form an imine intermediate

  • Reduction of the imine using sodium cyanoborohydride or similar reducing agents

  • Purification to isolate the target compound

Alkylation Route

Direct alkylation of cyclopropylamine using an appropriate halide:

  • Reaction of cyclopropylamine with 2-cyclobutylethyl bromide or similar halide

  • Base-mediated conditions to facilitate nucleophilic substitution

  • Isolation and purification of the product

Synthetic Challenges

Several challenges may be encountered in the synthesis:

  • Control of mono- versus di-alkylation at the nitrogen center

  • Potential for ring-opening side reactions involving the strained cyclopropyl group

  • Purification challenges due to similar physicochemical properties with byproducts

Drawing from synthesis approaches used for related compounds such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine derivatives, careful control of reaction conditions would be essential .

Analytical Characterization

Identification Methods

Standard analytical techniques for characterizing N-(2-cyclobutylethyl)cyclopropanamine would include:

Analytical MethodExpected OutcomesKey Identifiers
NMR Spectroscopy¹H NMR: Characteristic signals for cyclopropyl (0.3-0.5 ppm), cyclobutyl (1.5-2.2 ppm), and N-H protons (1.8-2.5 ppm)
¹³C NMR: Distinctive carbon signals for both cycloalkyl rings
Cyclopropyl carbons appear significantly upfield compared to typical alkyl carbons
Mass SpectrometryMolecular ion peak at m/z 139
Fragmentation pattern showing characteristic losses from cycloalkyl structures
Distinctive fragmentation involving cleavage adjacent to the nitrogen atom
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹)
C-H stretching for cycloalkyl groups (2850-3000 cm⁻¹)
Absence of primary amine N-H stretching pattern confirms secondary amine structure
Elemental AnalysisC: 77.63%, H: 12.31%, N: 10.06%Confirms molecular formula C9H17N

Structure-Activity Relationships

Steric Considerations

The combination of cyclopropyl and cyclobutyl rings provides a unique three-dimensional structure with specific spatial constraints. These features may contribute to:

  • Selective binding to biological targets due to conformational restrictions

  • Metabolic stability due to steric hindrance around the amine nitrogen

  • Distinctive interaction patterns with receptors or enzymes

Electronic Properties

The strain energy stored in both cycloalkyl rings affects the electronic distribution throughout the molecule, potentially influencing:

Research Status and Future Directions

Current Research Status

  • Development of novel PARP inhibitors containing cyclopropanamine scaffolds for potential anticancer applications .

  • Investigation of cyclobutyl-containing compounds as pharmacologically active agents .

Future Research Opportunities

Several promising research directions can be proposed:

  • Comprehensive physical property determination through experimental studies

  • Evaluation of biological activities, particularly in enzyme inhibition assays

  • Development of stereoselective synthesis methods to access potential stereoisomers

  • Computational studies to predict binding modes with biological targets

  • Investigation as a building block for more complex molecular architectures

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